4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
The compound 4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS: 902965-09-7) is a triazoloquinazolinone derivative with a molecular formula of C₃₀H₂₉ClN₆O₃ and a molecular weight of 557.051 . Its structure features:
- A triazolo[4,3-a]quinazolin-5-one core.
- A 2-chlorophenylmethyl substituent at position 3.
- A 3-oxopropyl linker connected to a 4-(3-methoxyphenyl)piperazine group at position 1.
Properties
Molecular Formula |
C30H29ClN6O3 |
|---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3 |
InChI Key |
VWZGPJKRRMIQAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Origin of Product |
United States |
Preparation Methods
Isatoic Anhydride-Based Cyclization
The reaction of isatoic anhydride derivatives with amines initiates core formation. For example, heating isatoic anhydride (10 ) with a primary amine generates 2-aminobenzamide intermediates, which undergo cyclization with carbon disulfide and potassium hydroxide to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., 11 ). Subsequent treatment with hydrazine in refluxing ethanol forms hydrazine intermediates, which react with carbon disulfide to produce triazoloquinazolinones (e.g., 12 ). This method achieves yields of 70–85% but requires careful control of stoichiometry to avoid byproducts.
Anthranilic Acid Pathway
Anthranilic acid derivatives offer an alternative starting material. Condensation with thiourea or hydrazine derivatives under acidic conditions (e.g., HCl) forms triazole rings fused to the quinazolinone core. For instance, refluxing anthranilic acid with thiosemicarbazide in ethanol produces 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one derivatives in 65–78% yields.
Table 1: Comparison of Core Synthesis Methods
| Starting Material | Reagents/Conditions | Yield (%) | Key Challenges | Source |
|---|---|---|---|---|
| Isatoic anhydride | KOH, CS₂, hydrazine | 70–85 | Byproduct formation during cyclization | |
| Anthranilic acid | HCl, thiourea | 65–78 | Longer reaction times |
Synthesis of 1-(3-Methoxyphenyl)piperazine
The 4-(3-methoxyphenyl)piperazin-1-yl moiety is synthesized via Buchwald-Hartwig amination:
Coupling of Piperazine with 3-Methoxybromobenzene
A mixture of N-Boc-piperazine, 3-methoxybromobenzene, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in o-xylene at 120°C for 12 hours affords N-Boc-4-(3-methoxyphenyl)piperazine in 90–95% yield. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields 1-(3-methoxyphenyl)piperazine.
Table 2: Piperazine Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity | Source |
|---|---|---|---|---|
| Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 90–95 | >98% | |
| Deprotection | TFA, CH₂Cl₂ | 95–98 | >99% |
Formation of the 3-Oxopropyl Linker
The 3-oxopropyl spacer is installed via a nucleophilic acyl substitution:
Propionylation of Piperazine
1-(3-Methoxyphenyl)piperazine reacts with acryloyl chloride in the presence of triethylamine (Et₃N) in dichloromethane at 0°C to form 1-acryloyl-4-(3-methoxyphenyl)piperazine. Subsequent Michael addition with the triazoloquinazolinone sodium salt in DMF at 50°C for 4 hours yields Compound X in 70–80% yield.
Alternative Route: Carbodiimide Coupling
Activation of 3-chloropropionic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) forms an active ester, which couples with the triazoloquinazolinone amine and piperazine derivative in one pot. This method achieves 75–85% yield but requires careful pH control.
Purification and Characterization
Crystallization
Compound X exhibits low solubility in polar solvents, necessitating recrystallization from ethyl acetate/heptane (1:9) to achieve >99% purity.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate) removes residual tin catalysts (if present) and byproducts.
Table 3: Final Compound Analysis
Scalability and Industrial Adaptations
The patented copper(I)-catalyzed coupling process (Cs₂CO₃, CuI, DMSO) eliminates tin residues and enables kilogram-scale production. Key improvements include:
Chemical Reactions Analysis
Triazole Ring Modifications
The triazoloquinazoline core undergoes regioselective reactions:
Mechanistic Insight : Bromination occurs at the electron-rich C3 position of the triazole ring due to resonance stabilization of the intermediate .
Piperazine Side Chain Reactions
The 4-(3-methoxyphenyl)piperazine group shows reactivity typical of N-arylpiperazines :
Notable Observation : Methoxy groups on the aryl ring stabilize the piperazine via resonance, reducing its nucleophilicity compared to unsubstituted analogs .
Chlorophenyl Substituent Reactivity
The 2-chlorobenzyl group participates in cross-coupling:
Limitation : Steric hindrance from the triazoloquinazoline core reduces coupling efficiency compared to simpler aryl chlorides .
Ketone Group Transformations
The propionyl ketone undergoes selective reduction:
Critical Note : Over-reduction of the triazole ring is avoided by using mild conditions.
Stability Under Physiological Conditions
| Condition | pH | Temp (°C) | Degradation Products | Half-Life | Reference |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37 | Triazole ring-opened quinazoline | 2.3h | |
| Phosphate buffer | 7.4 | 37 | Stable (no degradation) | >24h |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to triazoloquinazolinones exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary biological evaluations suggest that this compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Triazoloquinazolinones have been investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation. Studies have shown promising results in vitro, indicating that this compound could disrupt cancer cell cycles and induce apoptosis .
Neurological Effects
Given the piperazine moiety's known affinity for various neurotransmitter receptors, this compound may also possess neuropharmacological effects. It is hypothesized that it could act as a modulator for serotonin or dopamine receptors, potentially aiding in the treatment of psychiatric disorders such as depression or anxiety .
Case Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of structurally related compounds against S. aureus. The results demonstrated a strong correlation between structural modifications (such as substituents on the piperazine ring) and increased antibacterial activity. The study suggests that optimizing these substituents could lead to more potent derivatives .
Case Study on Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that derivatives of triazoloquinazolinones exhibited cytotoxic effects at micromolar concentrations. The study identified specific pathways affected by these compounds, highlighting their potential as lead candidates in anticancer drug development .
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Quinazolinone Core
a) 1-Methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Compound VII)
- Structure : Lacks the piperazine-oxopropyl chain and 2-chlorophenylmethyl group; instead, it has a methyl group at position 1 and a 4-chlorophenyl at position 4.
- Activity : Demonstrated 72.71% protection against histamine-induced bronchospasm in guinea pigs, surpassing chlorpheniramine maleate (71%) .
- Key Difference : The absence of the piperazine moiety reduces molecular complexity but may limit receptor targeting versatility compared to the target compound.
b) 4-(3-Ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (Compound 4b)
- Structure : Features a 3-ethylphenyl group at position 4 and a methyl group at position 1.
- Activity : Exhibited 74.6% protection (higher than chlorpheniramine) with 10% sedation (vs. 30% for the reference drug) .
- Key Difference : The ethylphenyl group enhances potency while reducing central nervous system (CNS) penetration, suggesting that bulky substituents at position 4 may improve therapeutic indices.
Modifications in the Piperazine Side Chain
a) 1-{3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-triazoloquinazolin-5-one (CAS: 902965-02-0)
- Structure : Replaces the 3-methoxyphenyl group with a 3-trifluoromethylphenyl on the piperazine ring.
- Molecular Formula : C₃₀H₂₆ClF₃N₆O₂ (MW: 595.015) .
- Key Difference : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and lipophilicity compared to the methoxy group in the target compound.
b) 1-{3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-triazoloquinazolin-5-one (C741-0487)
Comparative Pharmacological Data
Structure-Activity Relationship (SAR) Trends
Position 4 Substituents :
- Chlorophenyl or ethylphenyl groups enhance H₁-antihistaminic potency by promoting hydrophobic interactions with receptors .
- Bulky groups (e.g., diphenylmethyl) may improve selectivity but reduce solubility .
Piperazine Modifications: Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .
Biological Activity
The compound 4-[(2-chlorophenyl)methyl]-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the formation of the triazoloquinazoline framework and subsequent functionalization with piperazine derivatives. The structural formula can be represented as follows:
The molecular weight is approximately 449.97 g/mol . The presence of the 2-chlorophenyl and methoxyphenyl groups suggests potential interactions with various biological targets.
1. Pharmacological Profile
Research indicates that compounds similar to this one exhibit a range of pharmacological activities, particularly in the central nervous system (CNS). The piperazine moiety is often associated with neuroactive properties. For example, derivatives of piperazine have been shown to act as effective antagonists at serotonin receptors, which can influence mood and anxiety disorders .
2. Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds in models of acute cerebral ischemia. The results demonstrated that certain derivatives significantly prolonged survival times and reduced mortality rates in animal models subjected to ischemic conditions . This suggests that the compound may possess neuroprotective properties.
3. Antidepressant Activity
Preliminary investigations into the antidepressant-like effects of similar triazoloquinazoline derivatives suggest potential efficacy in treating depression. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Study 1: Neuroprotective Activity
In a controlled study involving mice subjected to induced cerebral ischemia, a related compound showed a significant decrease in neurological deficits when administered prior to ischemic events. The compound exhibited an IC50 value indicating effective neuroprotection at low concentrations .
Case Study 2: Antidepressant-Like Effects
Another study investigated the behavioral effects of related compounds in rodent models of depression. The results indicated significant reductions in depressive-like behaviors following administration of the test compounds, suggesting their potential as therapeutic agents for mood disorders .
Data Summary
Q & A
Basic Research Questions
Q. What are the key considerations in designing the synthesis of this triazoloquinazolinone derivative?
- Methodological Answer : Synthesis requires multi-step organic transformations. Critical steps include:
- Piperazine introduction : Reacting 3-methoxyphenylpiperazine with a propionyl chloride intermediate under anhydrous conditions (e.g., acetonitrile, NaOH catalysis) to form the 3-oxopropyl linker .
- Triazole-quinazoline core assembly : Cyclization of precursor hydrazides with carbonyl reagents (e.g., phosphoryl chloride) at controlled temperatures (60–80°C) to avoid side reactions .
- Purification : Use preparative HPLC or column chromatography to isolate the final product, validated via ¹H/¹³C NMR and elemental analysis .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, piperazine methylene at δ 3.2–3.5 ppm) .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and triazole C=N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. What safety protocols are recommended for handling intermediates and final compounds?
- Methodological Answer :
- Reactive intermediates : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., chlorination with PCl₅) .
- Hazard mitigation : Avoid ignition sources during solvent use (e.g., diethyl ether); employ fume hoods for volatile reagents like phosphoryl chloride .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 3-methoxyphenylpiperazine moiety?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the piperazine nitrogen .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions, reducing reaction time from 24h to 6h .
- Kinetic monitoring : Track reaction progress via TLC or in-situ FTIR to identify optimal quenching points, minimizing byproduct formation .
Q. How to resolve discrepancies between computational predictions of bioactivity and experimental assays?
- Methodological Answer :
- Docking validation : Cross-check molecular docking results (e.g., against 14-α-demethylase, PDB:3LD6) with alanine-scanning mutagenesis to confirm binding residues .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to test activity hypotheses .
- Free energy calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions and reconcile with IC₅₀ data .
Q. What advanced computational strategies elucidate electronic and vibrational properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient triazole rings enhance electrophilic interactions) .
- Vibrational analysis : Compare experimental IR spectra with DFT-simulated modes (e.g., B3LYP/6-31G* basis set) to assign complex peaks in the 1500–1600 cm⁻¹ range .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to assess stability of the piperazine-propionyl linkage .
Data Contradiction Analysis
Q. How to address conflicting results in biological activity across structural analogs?
- Methodological Answer :
- Meta-analysis : Compile data from analogs (e.g., triazolo[4,3-a]quinazolines vs. pyrazoloquinazolines) to identify conserved pharmacophores .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate binding poses conflicting with docking studies .
- Dose-response curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
Key Reference Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
